4-Hydroxy-1-piperidineethanol
Overview
Description
4-Hydroxy-1-piperidineethanol is an organic compound with the molecular formula C7H15NO2. It is also known by its systematic name, 1-(2-Hydroxyethyl)-4-hydroxypiperidine . This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a hydroxyethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
4-Hydroxy-1-piperidineethanol is a compound used in proteomics research . .
Biochemical Pathways
It is used as a reactant for the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents .
Result of Action
As a reactant in the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents , this compound may contribute to the molecular and cellular effects of these compounds.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in the piperidine derivative.
Cellular Effects
It is known that piperidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that piperidine derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that piperidine derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-piperidineethanol typically involves the reaction of piperidin-4-ol with 2-bromoethanol. The process is carried out in the presence of anhydrous sodium carbonate as a base and ethanol as a solvent. The reaction mixture is refluxed for 16 hours, followed by evaporation under reduced pressure and purification using dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperidin-4-one derivatives, while reduction can produce various piperidine-based compounds .
Scientific Research Applications
4-Hydroxy-1-piperidineethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reactant in the synthesis of estrogen receptor ligands and other bioactive molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Comparison with Similar Compounds
Piperidine: A simple cyclic amine with a structure similar to the piperidine ring in 4-Hydroxy-1-piperidineethanol.
4-Hydroxypiperidine: A compound with a hydroxy group on the piperidine ring, similar to this compound but lacking the hydroxyethyl group.
1-(2-Hydroxyethyl)piperidine: A compound with a hydroxyethyl group on the piperidine ring, similar to this compound but lacking the hydroxy group.
Uniqueness: this compound is unique due to the presence of both hydroxy and hydroxyethyl groups on the piperidine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds. Its versatility makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOILPQLHDAWKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564189 | |
Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224431-84-9 | |
Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-piperidineethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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